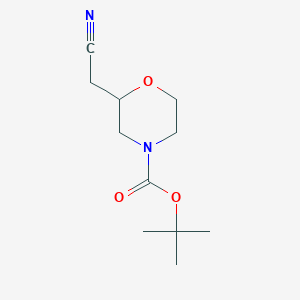

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate

Description

Chemical Structure and Properties tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate (CAS 259180-69-3) is a morpholine-derived compound with a molecular formula of C₁₁H₁₈N₂O₃ and a molecular weight of 226.27 g/mol . Its structure features a morpholine ring substituted with a cyanomethyl group at the 2-position and a tert-butyl carbamate group at the 4-position. The tert-butyl group acts as a protective moiety for the amine, while the cyanomethyl substituent introduces a nitrile functional group, which is highly polar and reactive. This compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of protease inhibitors and kinase-targeted therapies .

Properties

IUPAC Name |

tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRDWLLTRDAEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634976 | |

| Record name | tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259180-69-3 | |

| Record name | tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via the following key steps:

Step 1: Introduction of the Cyanomethyl Group

Starting from morpholine or a morpholine derivative, the cyanomethyl group is introduced at the 2-position through nucleophilic substitution or alkylation reactions using cyanomethylating agents (e.g., cyanomethyl halides or equivalents) under controlled conditions.Step 2: Protection of the Carboxylate as tert-Butyl Ester

The carboxyl group at the 4-position of morpholine is protected by reaction with tert-butyl chloroformate. This reaction is typically performed under anhydrous conditions in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid byproduct.Step 3: Purification

The crude product is purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography) to achieve high purity (≥95%).

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM), acetonitrile | Aprotic solvents preferred for better selectivity |

| Temperature | 0 to 25 °C | Low temperature to control reaction rate and selectivity |

| Base | Triethylamine (TEA) | Neutralizes HCl, promotes carbamate formation |

| Atmosphere | Inert gas (N₂ or Ar) | Prevents moisture and oxidation |

| Reaction time | Several hours (4–24 h) | Monitored by TLC or HPLC |

| Yield | 70–85% | Optimized by solvent choice and temperature control |

Alternative Synthetic Approaches

- Direct cyanomethylation of morpholine derivatives followed by esterification with tert-butyl chloroformate

- Use of protected morpholine intermediates to avoid side reactions during cyanomethylation

- Enantioselective synthesis routes to obtain the (R)- or (S)-enantiomers using chiral catalysts or resolution techniques

Analytical Characterization

To confirm the successful synthesis and purity of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate, the following methods are employed:

| Analytical Technique | Purpose | Typical Data/Outcome |

|---|---|---|

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural confirmation, regiochemistry verification | Chemical shifts consistent with morpholine ring, tert-butyl, and cyanomethyl groups |

| Mass Spectrometry (MS) | Molecular weight verification | High-resolution MS showing [M+H]⁺ peak at ~227 m/z |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity ≥ 95%, retention time consistent with standard |

| Infrared Spectroscopy (IR) | Functional group identification | Characteristic peaks for ester (C=O), nitrile (C≡N), and morpholine ring |

| Elemental Analysis | Composition verification | Carbon, hydrogen, nitrogen percentages matching theoretical values |

Summary Table: Preparation Methods and Key Parameters

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Cyanomethylation | Morpholine + cyanomethyl halide, base | Introduction of cyanomethyl group at 2-position |

| Protection of carboxylate | tert-Butyl chloroformate + TEA, DCM, 0–25 °C | Formation of tert-butyl ester protecting group |

| Purification | Recrystallization or chromatography | High purity product (>95%) |

| Characterization | NMR, MS, HPLC, IR | Confirmation of structure and purity |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, primary amines, and substituted morpholine derivatives .

Scientific Research Applications

Chemistry

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate serves as a building block in organic synthesis. Its versatility allows it to participate in various chemical reactions, including:

- Oxidation: Producing oxidized derivatives.

- Reduction: Converting nitrile groups to primary amines.

- Substitution Reactions: Allowing nucleophilic substitutions with various reagents.

Biology

The compound has shown significant potential in biological research:

- Antimicrobial Activity: Studies indicate effectiveness against Gram-positive and Gram-negative bacteria, suggesting its use as an antimicrobial agent. For instance, minimal inhibitory concentrations (MICs) against resistant strains have been reported as low as <0.03125 μg/mL.

- Enzyme Interaction: It may act as a ligand for specific enzymes or receptors, influencing metabolic pathways and potentially modulating biological functions.

- Central Nervous System Activity: Some derivatives exhibit CNS activity, warranting further investigation for neuropharmacological applications.

Medicine

Research is ongoing to explore its therapeutic applications:

- Drug Development: The compound is being investigated as a precursor in synthesizing new pharmaceutical agents. Its unique structure could lead to novel treatments for various diseases .

- Therapeutic Efficacy Enhancement: It has been suggested that this compound can improve the efficacy of existing therapeutic agents by modulating their action within biological systems .

Case Studies

Several studies have focused on the biological effects of this compound:

- Antimicrobial Efficacy Study: A study assessed the activity of various morpholine derivatives against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, demonstrating significant antimicrobial properties.

- Enzyme Inhibition Research: Investigations into enzyme assays revealed that this compound effectively inhibits bacterial topoisomerases, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Characteristics

- Functional Groups: Tert-butyl carbamate (protective group), cyanomethyl (electron-withdrawing nitrile group).

- Reactivity : The nitrile group can undergo hydrolysis to form amides or carboxylic acids, participate in cycloaddition reactions (e.g., Huisgen cycloaddition), or act as a precursor for tetrazole synthesis.

- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Precautionary measures include avoiding inhalation and using protective gloves .

Comparative Analysis with Structural Analogues

The following table and discussion highlight critical differences between tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate and six structurally related compounds.

Table 1: Structural and Functional Comparison

Stability and Handling Considerations

- Nitrile vs. Fluorosulfonyl : The target compound’s nitrile group is less reactive under ambient conditions compared to the fluorosulfonyl analogue, which requires stringent moisture control due to its sensitivity to hydrolysis .

- Salt Forms: The hydrochloride salt of the aminopropyl derivative improves stability but complicates purification, whereas the free base of the aminomethyl analogue offers better compatibility with non-polar solvents .

Biological Activity

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a morpholine ring and a cyanomethyl group, contributes to its diverse biological activities. This article explores its chemical properties, biological interactions, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₈N₂O₃

- Molecular Weight : Approximately 226.276 g/mol

- Structure : The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom, along with a tert-butyl group and a carboxylate functional group.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that morpholine derivatives, including this compound, possess antimicrobial activity against various pathogens. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, with promising results indicating potential as an antimicrobial agent.

- Enzyme Interaction : The compound interacts with specific enzymes and proteins, potentially influencing metabolic pathways. It has been suggested that it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects.

- CNS Activity : Some morpholine-containing compounds are known to exhibit central nervous system (CNS) activity. This aspect warrants further investigation to explore its potential neuropharmacological applications.

The mechanism of action of this compound involves its binding to molecular targets such as enzymes and receptors. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed biological effects. For example, it may inhibit bacterial topoisomerases, which are essential for bacterial DNA replication .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | Amino group instead of cyanomethyl | Potentially different antimicrobial properties |

| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Hydroxymethyl group | May exhibit different solubility and reactivity |

| Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate | Methoxymethyl group | Unique interactions with polar solvents |

This comparison highlights the unique aspects of this compound while also illustrating how slight modifications can lead to different properties and activities.

Case Studies

Several studies have focused on the biological effects of this compound:

- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various morpholine derivatives against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, showing that this compound exhibited significant activity with minimal inhibitory concentrations (MICs) ranging from <0.03125–0.25 μg/mL .

- Enzyme Inhibition Studies : Research involving enzyme assays demonstrated that this compound could inhibit bacterial topoisomerases effectively, suggesting its potential as a lead compound in developing new antibiotics .

Q & A

Q. What synthetic strategies are effective for preparing tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate?

- Methodological Answer : A two-step approach is commonly employed:

Morpholine ring functionalization : Introduce the cyanomethyl group via nucleophilic substitution. For example, react morpholine-4-carboxylate with bromoacetonitrile in the presence of a base (e.g., K₂CO₃) .

Boc protection : Protect the morpholine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM with catalytic DMAP .

Key Considerations :

- Monitor reaction progress via TLC (eluent: EtOAc/hexane, 3:7).

- Optimize temperature (typically 0°C to room temperature) to avoid side reactions like over-alkylation.

Q. How can the structure of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- NMR :

- ¹H NMR : Expect signals for tert-butyl (~1.4 ppm, singlet), morpholine protons (δ 3.4–4.0 ppm), and cyanomethyl (δ ~2.8 ppm, triplet) .

- ¹³C NMR : Confirm the carbonyl (C=O, ~155 ppm) and nitrile (C≡N, ~120 ppm) groups .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 269.3 (calculated for C₁₁H₂₀N₂O₃).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in EtOAc/hexane and refine using SHELXL .

Q. What purification methods are recommended for isolating this compound?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (hexane → EtOAc/hexane 1:1).

- Recrystallization : Dissolve in warm EtOAc and add hexane dropwise to induce crystallization .

- Purity Check : Validate via HPLC (C18 column, acetonitrile/water 70:30, flow rate 1 mL/min) to achieve ≥95% purity .

Q. What are the typical applications of this compound in medicinal chemistry?

- Methodological Answer :

- Intermediate for PROTACs : The nitrile group enables conjugation to E3 ligase ligands, while the Boc-protected amine facilitates deprotection for linker attachment .

- Peptide Mimetics : The morpholine scaffold mimics proline in bioactive peptides, enhancing metabolic stability .

Advanced Research Questions

Q. How can enantioselective synthesis of the cyanomethyl-morpholine derivative be achieved?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during alkylation to induce asymmetry .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) in biphasic systems to separate enantiomers .

Example : (R)-tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate was synthesized with 92% ee using a chiral palladium catalyst .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at −40°C to slow conformational exchange and simplify splitting .

- 2D Techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., overlapping morpholine protons) .

- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G*) .

Q. What role does this compound play in PROTAC design, and how can coupling efficiency be optimized?

- Methodological Answer :

- Linker Design : The nitrile group undergoes Huisgen cycloaddition with azide-functionalized ligands. Optimize reaction conditions (CuI catalyst, 50°C, DMF) for >90% yield .

- SPR Analysis : Measure binding kinetics between the PROTAC and target protein using Biacore to validate ternary complex formation .

Q. How can computational modeling predict reactivity in morpholine-functionalized systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.